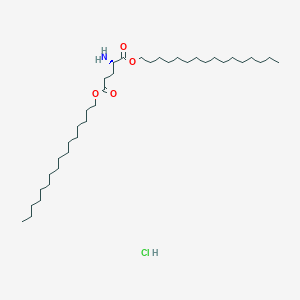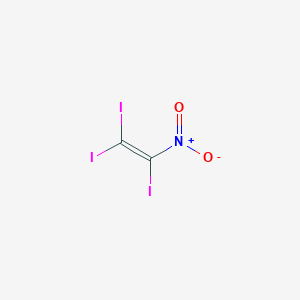
1,1,2-Triiodo-2-nitroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Triiodo-2-nitroethene is an organic compound with the molecular formula C2H2I3NO2 It is characterized by the presence of three iodine atoms and a nitro group attached to an ethene backbone
Méthodes De Préparation
The synthesis of 1,1,2-Triiodo-2-nitroethene typically involves the iodination of nitroethene derivatives. One common method includes the reaction of 2-nitroethanol with iodine in the presence of a strong acid, such as sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the triiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1,2-Triiodo-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1,2-Triiodo-2-nitroethene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a radiocontrast agent due to the presence of iodine atoms.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2-Triiodo-2-nitroethene involves its interaction with molecular targets through its nitro and iodine groups. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
1,1,2-Triiodo-2-nitroethene can be compared with other nitroethene derivatives, such as 1,1,2-Trichloro-2-nitroethene and 1,1,2-Tribromo-2-nitroethene. These compounds share similar structural features but differ in their halogen atoms. The presence of iodine in this compound imparts unique properties, such as higher molecular weight and different reactivity patterns, making it distinct from its chloro and bromo counterparts.
Propriétés
Numéro CAS |
86186-27-8 |
|---|---|
Formule moléculaire |
C2I3NO2 |
Poids moléculaire |
450.74 g/mol |
Nom IUPAC |
1,1,2-triiodo-2-nitroethene |
InChI |
InChI=1S/C2I3NO2/c3-1(4)2(5)6(7)8 |
Clé InChI |
FOINFBWFWNIDNJ-UHFFFAOYSA-N |
SMILES canonique |
C(=C(I)I)([N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

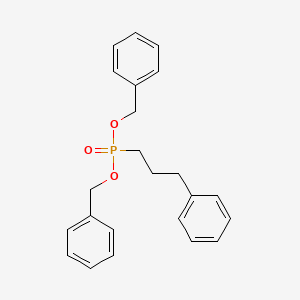
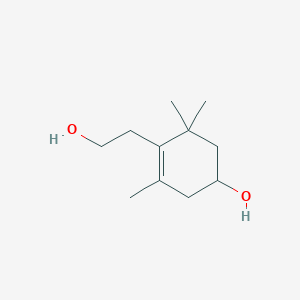
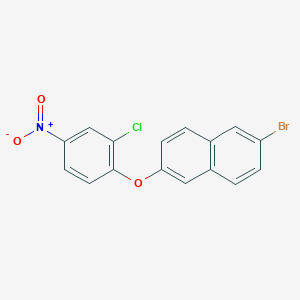
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
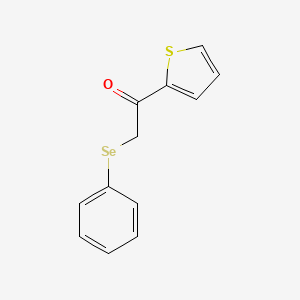

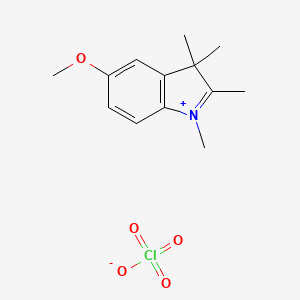
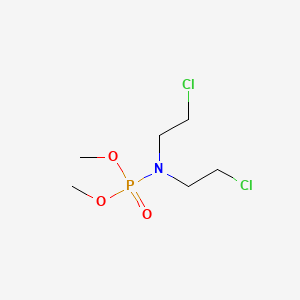
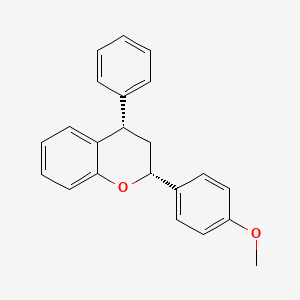
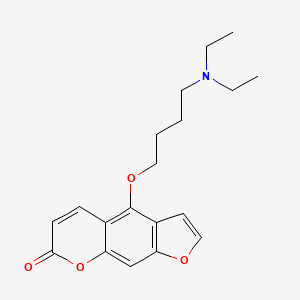
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
